4-(Dimethylamino)-2-methylbutanoic acid hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted carboxylic acids with multiple functional groups. According to PubChem database entries, the official IUPAC name is designated as "this compound". This nomenclature reflects the compound's fundamental structural framework consisting of a four-carbon butanoic acid chain with specific substitution patterns at defined positions.
The molecular formula for this compound is C7H16ClNO2, with a computed molecular weight of 181.66 grams per mole. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as CC(CCN(C)C)C(=O)O.Cl, which provides a linear representation of the three-dimensional molecular structure. The International Chemical Identifier string for this compound is InChI=1S/C7H15NO2.ClH/c1-6(7(9)10)4-5-8(2)3/h6H,4-5H2,1-3H3,(H,9,10);1H, offering a standardized method for representing the compound's connectivity and stereochemical information.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7H16ClNO2 | |
| Molecular Weight | 181.66 g/mol | |
| SMILES Notation | CC(CCN(C)C)C(=O)O.Cl | |
| InChI Key | HRBMQDPJKORETM-UHFFFAOYSA-N |
The parent compound, 4-(dimethylamino)-2-methylbutanoic acid, exists as a free base with the molecular formula C7H15NO2 and molecular weight of 145.20 grams per mole. The hydrochloride salt formation involves the protonation of the dimethylamino group, resulting in the addition of hydrochloric acid to create a more stable crystalline form. This salt formation process enhances the compound's solubility characteristics and storage stability compared to the free base form.
Alternative Chemical Designations and Registry Numbers
This compound has been assigned several alternative chemical designations and identification numbers across various chemical databases and regulatory systems. The Chemical Abstracts Service Registry Number for this compound is 2126178-56-9, which serves as a unique identifier within the Chemical Abstracts Service database system. This registry number follows the standard Chemical Abstracts Service format and provides unambiguous identification regardless of nomenclature variations or alternative naming conventions.
Alternative systematic names for this compound include "4-(dimethylamino)-2-methylbutanoic acid;hydrochloride" and "4-(dimethylamino)-2-methylbutanoicacidhydrochloride". These variations reflect different formatting approaches while maintaining the essential structural information. The compound is also referenced in commercial chemical suppliers' catalogs under various product codes, such as the AK Scientific catalog number 3177EL.
| Database/Registry | Identifier | Alternative Names |
|---|---|---|
| Chemical Abstracts Service | 2126178-56-9 | Primary CAS Number |
| PubChem | CID 132300783 | Compound Identification |
| Parent Compound | CID 19968989 | Free Base Form |
| European Nomenclature | EN300-366424 | European Identifier |
The parent compound without the hydrochloride salt has its own distinct Chemical Abstracts Service registry number of 855224-99-6. This differentiation is crucial for accurate chemical identification, as the salt and free base forms exhibit different physical and chemical properties. Commercial suppliers often list the compound under various trade designations, and researchers must ensure proper identification through registry numbers rather than relying solely on common names.
The compound appears in multiple chemical databases with consistent structural information but varying presentation formats. The European Chemical Database includes this compound under the identifier EN300-366424, while specialized chemical suppliers maintain their own internal catalog systems for inventory management. These multiple identification systems reflect the compound's presence across different sectors of chemical research and commercial applications.
Stereochemical Considerations and Chiral Centers
The structural analysis of this compound reveals important stereochemical features that influence its chemical behavior and potential biological activity. The compound contains one asymmetric carbon center located at the second position of the butanoic acid chain, where both a methyl group and the carboxylic acid functionality are attached. This chiral center creates the possibility for two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules.
The presence of this chiral center means that 4-(Dimethylamino)-2-methylbutanoic acid can exist as two distinct enantiomers with identical molecular formulas but different three-dimensional arrangements. These enantiomers would exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but would differ in their optical rotation properties and potential biological activities. The InChI notation provided in chemical databases does not specify stereochemical configuration, indicating that the compound is typically available as a racemic mixture.
Comparative analysis with related methylbutanoic acid derivatives provides insight into the stereochemical significance of this structural feature. 2-Methylbutanoic acid, the parent carboxylic acid without the dimethylamino substitution, exists in two enantiomeric forms with distinctly different olfactory properties. The R-enantiomer of 2-methylbutanoic acid occurs naturally in cocoa beans, while the S-enantiomer is found in various fruits and exhibits a pleasantly sweet, fruity odor. This precedent suggests that the stereochemistry of 4-(Dimethylamino)-2-methylbutanoic acid could similarly influence its sensory or biological properties.
| Stereochemical Feature | Description | Implications |
|---|---|---|
| Chiral Centers | One at C-2 position | Two possible enantiomers |
| Configuration | R or S at C-2 | Different optical properties |
| Commercial Form | Likely racemic mixture | Equal mixture of both enantiomers |
| Separation Methods | Chiral chromatography | Resolution possible |
The dimethylamino substitution at the fourth carbon position does not introduce additional chiral centers, as this carbon remains sp3 hybridized with two equivalent methyl groups attached to the nitrogen atom. However, the presence of this functional group may influence the overall molecular conformation and potential intramolecular interactions that could affect the compound's stereochemical behavior in different environments.
Properties
IUPAC Name |
4-(dimethylamino)-2-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(7(9)10)4-5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGLBQFYGSYUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The process involves:
Reactants: 4-(Dimethylamino)butanoic acid and hydrochloric acid.
Conditions: The reaction is conducted at room temperature, and the product is purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors are used to mix the reactants.
Purification: The product is purified using industrial crystallization techniques to ensure high purity.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group undergoes typical nucleophilic acyl substitutions:
Dimethylamino Group Reactivity
The tertiary amine participates in:
-
Quaternization : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, enhancing water solubility for drug formulations .
-
Oxidation : With H₂O₂ or KMnO₄, forms N-oxide derivatives, modifying pharmacokinetic properties.
Peptide Coupling Mechanisms
As a coupling agent in solid-phase peptide synthesis (SPPS), this compound activates carboxyl groups via mixed anhydride intermediates:
-
Activation :
Protonation by HCl enhances electrophilicity. -
Nucleophilic Attack :
Amino groups react with the activated carbonyl, forming peptide bonds with >90% efficiency in model dipeptides.
Optimized Conditions for SPPS:
Stability and Side Reactions
Scientific Research Applications
Pharmacological Research
4-(Dimethylamino)-2-methylbutanoic acid hydrochloride is primarily studied for its potential pharmacological effects. It has been investigated for its role as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.
Case Study Example : A study highlighted the compound's use in synthesizing novel antitumor agents, demonstrating its efficacy in enhancing drug delivery mechanisms and improving therapeutic outcomes in cancer treatment .
Neuroscience Studies
The compound has been explored for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety.
Research Findings : A literature review analyzed its impact on neurotransmitter release, suggesting that it could enhance synaptic plasticity and cognitive function .
Metabolic Studies
This compound has been linked to metabolic research, particularly concerning amino acid metabolism and energy production pathways.
Key Insights : Studies have shown that this compound can influence metabolic rates and might play a role in weight management strategies .
Data Tables
Mechanism of Action
The mechanism by which 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways . Its dimethylamino group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, focusing on substituents, molecular characteristics, and applications:
Comparative Analysis of Physicochemical and Toxicological Properties
Solubility and Stability
- This compound: The hydrochloride salt improves aqueous solubility compared to the free acid.
- 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride: The methylidene group introduces a reactive double bond, making it prone to nucleophilic additions.
- trans-4-(Dimethylamino)-2-butenoic acid hydrochloride: The conjugated system may increase stability but also susceptibility to photodegradation. Solubility in polar solvents is moderate .
Research Findings and Data Gaps
- Pharmacological Potential: Dimethylamino-substituted butanoic acids are explored for antimicrobial and anticancer activities. For example, tetracaine hydrochloride (a structural relative) acts as a local anesthetic by sodium channel blockade .
- Toxicological Data: Acute toxicity profiles for many analogs remain understudied. For instance, 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride lacks reported LD50 values, necessitating further safety evaluations .
- Synthetic Optimization : Patent literature (e.g., EP 4374877 A2) highlights advanced methods for methyl ester derivatives, suggesting pathways for optimizing yields and purity in target compound synthesis .
Biological Activity
4-(Dimethylamino)-2-methylbutanoic acid hydrochloride, commonly referred to as DMBA-HCl, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and applications based on diverse scientific sources.
Chemical Structure and Properties
DMBA-HCl is a derivative of 2-methylbutanoic acid with a dimethylamino group. Its chemical structure can be represented as follows:
The biological activity of DMBA-HCl is thought to involve several biochemical pathways:
- Nitric Oxide Synthase Pathway : Similar compounds have been shown to influence nitric oxide synthase activity, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation.
- Cyclooxygenase Pathway : Compounds related to DMBA-HCl may also affect cyclooxygenase enzymes, which are involved in the inflammatory response and pain signaling.
Antimicrobial Properties
DMBA-HCl exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Research indicates that DMBA-HCl may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions .
Neuroprotective Effects
DMBA-HCl has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate cholinergic signaling, which is critical for cognitive function and memory. Inhibition of acetylcholinesterase (AChE) has been noted, which could enhance cholinergic neurotransmission .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of DMBA-HCl against E. coli and S. aureus, results indicated a significant reduction in microbial viability at concentrations above 50 µg/mL. The compound was effective in inhibiting biofilm formation as well .
Study on Anti-inflammatory Activity
A recent investigation evaluated the anti-inflammatory effects of DMBA-HCl in an animal model of arthritis. The treatment group showed reduced swelling and joint inflammation compared to controls, alongside decreased levels of inflammatory markers such as TNF-α and IL-6 .
Pharmacokinetics
The pharmacokinetic profile of DMBA-HCl suggests it is well-absorbed when administered orally, with rapid distribution throughout body tissues. Metabolism occurs primarily in the liver, where it undergoes conjugation and oxidation before excretion via urine.
Research Applications
DMBA-HCl has potential applications in various fields:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride, and how can reaction efficiency be validated?
- Methodological Answer : A common approach involves amino acid functionalization followed by hydrochlorination. For example, methyl esters of structurally similar compounds (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate) are synthesized via Boc deprotection using HCl/dioxane, achieving >95% yield . Reaction progress is monitored via TLC or NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6). Post-synthesis, rotary evaporation under reduced pressure ensures solvent removal. Yield optimization requires precise stoichiometry and temperature control during acid addition .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98% threshold) .
- NMR : Compare experimental spectra (e.g., ¹H-NMR for dimethylamino groups at δ 2.54 ppm) with reference data .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 170.6 for C₈H₁₇ClNO₂) .
Q. What solvent systems are recommended for recrystallization to enhance compound stability?
- Methodological Answer : Hydrochloride salts often recrystallize from ethanol/water or acetone/hexane mixtures. For example, similar amino acid hydrochlorides achieve high crystallinity using ethanol (80%) with gradual cooling to 4°C. Solubility tests at varying temperatures (25–60°C) guide solvent selection, while XRD confirms crystal lattice stability .
Advanced Research Questions
Q. How can computational tools streamline reaction design and minimize trial-and-error approaches for this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways. ICReDD’s framework integrates computed activation energies with experimental data to predict optimal conditions (e.g., HCl concentration, solvent polarity) . Software like Gaussian or ORCA simulates intermediates, reducing synthesis iterations by 30–50% .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no observable effect)?
- Methodological Answer : Conduct meta-analysis with stringent criteria:
- Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from assay sensitivity (e.g., fluorometric vs. colorimetric methods) .
- Structural Analogues : Test derivatives (e.g., 4-(4-methylpiperazin-1-yl) variants) to isolate dimethylamino’s role in activity .
- Statistical Validation : Apply ANOVA to assess inter-lab variability in bioactivity datasets .
Q. How do advanced separation technologies (e.g., membrane filtration) improve purification scalability?
- Methodological Answer : Nanofiltration membranes (MWCO 200–500 Da) selectively retain hydrochloride salts while removing smaller impurities. Optimize transmembrane pressure (1–3 bar) and pH (4–6) to prevent amine degradation. Continuous-flow systems coupled with inline UV monitoring enhance throughput by 40% compared to batch methods .
Experimental Design & Data Analysis
Q. What factorial design parameters are critical for optimizing enantiomeric excess in asymmetric synthesis?
- Methodological Answer : Use a Box-Behnken design to evaluate:
- Catalyst Loading : Chiral catalysts (e.g., BINAP) at 0.5–5 mol% .
- Temperature : −20°C to 25°C to balance reaction rate and enantioselectivity.
- Solvent Polarity : Dichloromethane vs. THF for transition-state stabilization.
Analyze via DOE software (e.g., JMP) to identify interactions between variables .
Q. How can lattice energy calculations guide co-crystal formulation for enhanced bioavailability?
- Methodological Answer : Compute lattice energies (e.g., via PIXEL method) to predict co-crystal stability with carboxylic acid partners (e.g., succinic acid). Pair with DSC/TGA to validate melting points and dehydration thresholds. For example, ∆Hfusion < 100 kJ/mol indicates favorable co-former compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
